molecular formula C23H22BrCl2N3OS B2496617 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 899918-10-6

2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2496617
CAS No.: 899918-10-6
M. Wt: 539.31
InChI Key: YYYLJAOHDGQLGC-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H22BrCl2N3OS and its molecular weight is 539.31. The purity is usually 95%.
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Biological Activity

The compound 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a complex organic molecule notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, examining its mechanisms of action, pharmacological effects, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a spirocyclic framework that enhances its stability and interaction with biological targets. The presence of bromophenyl and dichlorophenyl groups contributes to its lipophilicity and potential receptor affinity.

Key Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₉BrCl₂N₃OS
Molecular Weight484.5 g/mol
LogP5.4763
Polar Surface Area40.561 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors due to its structural features. The spirocyclic arrangement may facilitate binding to target sites, while the halogenated phenyl groups could enhance selectivity and potency.

Potential Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell proliferation or apoptosis.

Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary assays suggest that this compound may inhibit cancer cell proliferation in vitro, possibly through apoptosis induction.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as antibiotics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability, with an IC50 value suggesting significant potency at micromolar concentrations .

Study 2: Antimicrobial Screening

In another investigation, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrCl2N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)9-3-1-2-4-10-23)31-14-20(30)27-19-12-17(25)11-18(26)13-19/h5-8,11-13H,1-4,9-10,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYLJAOHDGQLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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